molecular formula C15H19ClN4O2 B10782839 2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol

2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol

Katalognummer B10782839
Molekulargewicht: 322.79 g/mol
InChI-Schlüssel: IULXCMVDEVQTBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BAY-R-3783 is a triazole antifungal compound that has been studied for its efficacy against various fungal infections. It has shown promising results in both superficial and systemic mycoses, including candidiasis, cryptococcosis, and aspergillosis .

Vorbereitungsmethoden

The synthesis of BAY-R-3783 involves multiple steps, starting with the preparation of the triazole ring. The reaction conditions typically include the use of specific catalysts and solvents to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

BAY-R-3783 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

BAY-R-3783 has been extensively studied for its antifungal properties. It has been compared with other antifungal agents like fluconazole, itraconazole, ketoconazole, and amphotericin B in various animal models. The compound has shown effectiveness in treating systemic mycoses such as coccidioidomycosis, histoplasmosis, and blastomycosis . Its applications extend to medical research, where it is used to study fungal infections and develop new antifungal therapies.

Wirkmechanismus

BAY-R-3783 exerts its antifungal effects by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death. The compound targets specific enzymes involved in the ergosterol biosynthesis pathway, making it effective against a wide range of fungal species .

Vergleich Mit ähnlichen Verbindungen

BAY-R-3783 is compared with other triazole antifungal agents such as fluconazole, itraconazole, and ketoconazole. While all these compounds share a similar mechanism of action, BAY-R-3783 has shown superior efficacy in certain models of fungal infections. Its unique chemical structure allows for better penetration and activity against resistant fungal strains .

Similar compounds include:

  • Fluconazole
  • Itraconazole
  • Ketoconazole
  • Amphotericin B

Each of these compounds has its own set of advantages and limitations, but BAY-R-3783 stands out due to its broad-spectrum activity and effectiveness in various experimental models .

Eigenschaften

Molekularformel

C15H19ClN4O2

Molekulargewicht

322.79 g/mol

IUPAC-Name

2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol

InChI

InChI=1S/C15H19ClN4O2/c1-14(2,8-19-22-3)15(21,9-20-11-17-10-18-20)12-4-6-13(16)7-5-12/h4-8,10-11,21H,9H2,1-3H3

InChI-Schlüssel

IULXCMVDEVQTBV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C=NOC)C(CN1C=NC=N1)(C2=CC=C(C=C2)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.